molecular formula C18H25N5OS B5418418 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5418418
M. Wt: 359.5 g/mol
InChI Key: JVXYLHFUFCARJD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide, commonly known as ETAP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ETAP is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function and is implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that ETAP can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of ETAP is its potential therapeutic applications in the treatment of neurological disorders. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on ETAP could focus on its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies could investigate the optimal dosage and administration of ETAP for maximum therapeutic effect. Further research could also explore the use of ETAP in combination with other drugs for synergistic effects.

Synthesis Methods

ETAP can be synthesized through a multi-step process involving the reaction of 2-chloroacetic acid with piperazine, followed by the reaction of the resulting compound with 4-methylbenzyl chloride and 5-ethyl-1,3,4-thiadiazol-2-amine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

ETAP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ETAP has neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-3-17-20-21-18(25-17)19-16(24)13-23-10-8-22(9-11-23)12-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYLHFUFCARJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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